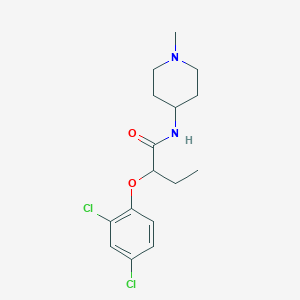
2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its scientific research applications.
科学的研究の応用
DPCPX has been extensively studied for its scientific research applications. It is commonly used as a tool compound to study the adenosine A1 receptor and its physiological functions. DPCPX has been used in studies to investigate the role of adenosine A1 receptor in the regulation of cardiovascular function, sleep, and pain perception. It has also been used to study the effects of adenosine A1 receptor activation on the central nervous system.
作用機序
DPCPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neurotransmitter that is involved in the regulation of various physiological processes. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. DPCPX binds to the adenosine A1 receptor with high affinity and prevents the binding of adenosine, thereby blocking its physiological effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the cardiovascular system. DPCPX has also been shown to decrease sleep time and increase wakefulness by blocking the sedative effects of adenosine on the central nervous system. In addition, DPCPX has been shown to have analgesic effects by blocking the antinociceptive effects of adenosine on pain perception.
実験室実験の利点と制限
DPCPX has a number of advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which makes it a valuable tool compound for studying the physiological functions of this receptor. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, DPCPX has a relatively short half-life, which can limit its usefulness in certain experimental designs.
将来の方向性
There are a number of future directions for research on DPCPX. One area of interest is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of interest is the investigation of the role of adenosine A1 receptor in the regulation of other physiological processes, such as inflammation and immune function. Finally, there is interest in the development of novel therapeutic agents that target the adenosine A1 receptor for the treatment of various diseases and disorders.
合成法
The synthesis of DPCPX involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with N-methylpiperidine to form 2-(2,4-dichlorophenoxy)-N-methylpiperidine. Finally, this compound is reacted with butanoyl chloride to form 2-(2,4-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-5-4-11(17)10-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMHIYKYSLXAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)

![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)


![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)